molecular formula C17H16N4O3 B2472612 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-19-4

1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2472612
CAS RN: 899997-19-4
M. Wt: 324.34
InChI Key: WDDPETHNXNSFBW-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C₁₄H₁₈N₄O₃ . It belongs to the class of oxazolo[2,3-f]purines and exhibits interesting pharmacological properties.


Molecular Structure Analysis

The molecular structure of 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione consists of a purine core fused with an oxazole ring. The presence of methyl and benzyl substituents at specific positions contributes to its unique properties .


Physical And Chemical Properties Analysis

  • Solubility : Information on solubility is not readily available.

Scientific Research Applications

Anticancer Properties

The oxazolo[2,3-f]purine scaffold exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compound 14 demonstrated significant antitumor efficacy, surpassing other derivatives. Mechanistic studies reveal interactions with key amino acids in the active site of cancer-related proteins, making it a potential lead for drug development .

Antioxidant Activity

Compound 2, derived from 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, has been found to exhibit potent antioxidant properties. Its ability to scavenge free radicals and protect against oxidative stress makes it relevant for therapeutic interventions in conditions related to oxidative damage .

Cholinesterase Inhibition

Researchers have synthesized a series of 1,3,4-oxadiazole derivatives based on this compound. These derivatives were evaluated as acetylcholinesterase inhibitors, potentially useful for treating neurodegenerative disorders like Alzheimer’s disease. Structural confirmation through spectroscopic techniques (IR, NMR, and mass spectra) supports their potential pharmacological relevance .

Heterocyclic Synthesis

The compound serves as a versatile precursor for heterocyclic synthesis. By reacting with various amines and alkoxides, novel indolizines and other heterocycles can be obtained. This synthetic strategy opens avenues for designing diverse bioactive molecules .

Hydrogen Bonding Studies

Compound 9, derived from 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, interacts with hydrazine hydrate to form 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine. Understanding its hydrogen bonding behavior contributes to rational drug design .

Computational Docking

Molecular docking studies reveal that compound 24 interacts favorably with specific amino acids in the binding pocket of a target protein. Its binding score suggests potential therapeutic relevance. Further investigations into its binding mechanisms could guide drug development efforts .

These applications highlight the multifaceted nature of 1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione, making it an intriguing subject for ongoing research. If you’d like more details on any specific aspect, feel free to ask! 🌟

properties

IUPAC Name

4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10-6-4-5-7-12(10)9-21-15(22)13-14(19(3)17(21)23)18-16-20(13)8-11(2)24-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPETHNXNSFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16810786

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